4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a benzimidazole moiety fused with a benzothieno pyrimidine structure
Preparation Methods
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine include other benzimidazole derivatives and benzothieno pyrimidine compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N4S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H20N4S/c1-11-4-5-14-17(6-11)25-20-18(14)19(21-9-22-20)24-10-23-15-7-12(2)13(3)8-16(15)24/h7-11H,4-6H2,1-3H3 |
InChI Key |
UCZRDCLZOKSCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)N4C=NC5=C4C=C(C(=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.